6,6-Dimethylhept-1-EN-4-YN-1-amine
Description
Significance of Conjugated Enyne and Amine Functionalities in Organic Molecules
Conjugated enynes, characterized by an alternating sequence of double and triple carbon-carbon bonds, are valuable building blocks in organic synthesis. rsc.orgacs.org This arrangement leads to electron delocalization, which in turn imparts unique reactivity and stability to the molecule. fiveable.me They serve as precursors to a variety of important structural motifs, including allenes, dienes, arenes, and heterocyclic compounds. acs.orgacs.org The presence of both an alkene and an alkyne in proximity allows for a diverse range of chemical transformations, such as metathesis reactions, to construct carbocyclic and heterocyclic systems. nih.govuwindsor.ca
The amine functional group is a ubiquitous feature in a vast array of biologically active compounds and pharmaceutical agents. Its basicity and nucleophilicity are key to its role in both biological processes and synthetic transformations. The introduction of an amine group into a molecule can significantly influence its pharmacological properties.
The combination of these two functionalities in a conjugated enyne-amine creates a molecule with a rich and varied reactivity profile. The amine can act as a directing group or a point of further functionalization, while the enyne system provides a scaffold for complex carbon-carbon bond formations.
Historical Development and Evolution of Synthetic Strategies for Enyne and Amine Systems
The synthesis of conjugated enynes has traditionally been achieved through transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and dimerization of alkynes. rsc.orgacs.org Over the years, significant efforts have been dedicated to improving the efficiency and developing novel transformations for the synthesis of these systems. rsc.org
A notable advancement in the synthesis of enynes is the development of enyne metathesis, a powerful bond-reorganization reaction catalyzed by ruthenium carbene complexes. organic-chemistry.org This methodology allows for the intramolecular (ring-closing enyne metathesis or RCEYM) and intermolecular (cross-enyne metathesis) formation of 1,3-dienes from enynes. organic-chemistry.org
The synthesis of chiral enynyl amines has presented a significant challenge. However, recent breakthroughs have demonstrated the highly regio- and enantioselective synthesis of conjugated enynyl amines from racemic enynyl phosphates and various amines using rhodium complexes. acs.orgacs.org These methods can achieve high branch-to-linear ratios and excellent enantiomeric excess. acs.orgacs.org In some cases, the reaction of primary anilines with enynyl phosphates can lead to the formation of N-arylpyrroles through a rhodium-catalyzed cyclization and isomerization cascade. acs.orgacs.org
Scope and Research Focus on 6,6-Dimethylhept-1-EN-4-YN-1-amine and Analogous Structural Motifs
The specific compound, this compound, with its terminal amine and a sterically demanding tert-butyl group at the other end of the conjugated system, presents an interesting target for synthetic exploration. While specific research on this exact molecule is not extensively detailed in the provided search results, its structural components are found in related compounds that are key intermediates in the synthesis of pharmaceuticals. For instance, the structurally related (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne is a key intermediate in the synthesis of the antifungal drug Terbinafine. google.com The synthesis of this chloro-derivative has been approached through various routes, including the reaction of tert-butyl acetylene (B1199291) with acrolein to form 6,6-dimethylhept-1-en-4-yn-3-ol, followed by chlorination. google.comgoogle.com
Research into analogous structures often focuses on leveraging the unique reactivity of the enyne and amine functionalities for the construction of more complex molecules. For example, the rhodium-catalyzed reaction of aliphatic primary amines with enynyl phosphates can result in the formation of chiral enynyl amines with high yield and enantioselectivity. acs.orgacs.org This highlights the potential of this compound and its analogs as valuable chiral building blocks in asymmetric synthesis.
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,6-dimethylhept-1-en-4-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-9(2,3)7-5-4-6-8-10/h6,8H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOYSOLCLRCUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCC=CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721398 | |
| Record name | 6,6-Dimethylhept-1-en-4-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123926-47-6 | |
| Record name | 6,6-Dimethylhept-1-en-4-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6,6 Dimethylhept 1 En 4 Yn 1 Amine and Derivatives
Direct and Convergent Approaches to Enyne-Amine Architectures
Direct and convergent synthetic routes offer significant advantages in terms of step economy and efficiency. These methods aim to construct the enyne-amine core in a minimal number of steps, often by forming key bonds in a single, well-orchestrated transformation.
Hydroamination, the formal addition of an N-H bond across a carbon-carbon multiple bond, represents one of the most atom-economical methods for synthesizing amines from alkenes or alkynes. wikipedia.orglibretexts.org The direct hydroamination of enyne systems or their alkyne precursors is a highly attractive route to enyne-amines. nih.gov This reaction can be performed either intermolecularly or intramolecularly, with the latter being useful for constructing nitrogen-containing heterocycles. wikipedia.orglibretexts.org
The primary challenge in hydroamination is overcoming the kinetic barrier resulting from the repulsion between the electron-rich amine and the π-system of the unsaturated bond. wikipedia.orgfrontiersin.org Consequently, these reactions typically require catalysis. wikipedia.org Catalysts activate either the amine or the unsaturated substrate to facilitate the C-N bond formation. For alkyne hydroamination, the reaction can yield enamines or imines, depending on the amine used (secondary or primary) and subsequent tautomerization. libretexts.org Regioselectivity is a key consideration, with catalyst systems developed to favor either Markovnikov or anti-Markovnikov addition. nih.govorganic-chemistry.org
Table 1: Examples of Catalytic Systems for Hydroamination of Alkynes
| Catalyst System | Amine Source | Substrate | Product Type | Key Features |
|---|---|---|---|---|
| Copper-based catalyst | Primary/Secondary Amines | Terminal/Internal Alkynes | Enamines, Alkylamines | High chemo-, regio-, and stereoselectivity. nih.gov |
| Gold(I) Complexes | Ammonia, Arylamines | Unactivated Alkynes | Imines, Enamines | High atom economy; effective for challenging substrates like ammonia. frontiersin.orgnih.gov |
| Lanthanide Complexes | Primary Amines | Internal Alkynes | Imines | Effective for intramolecular cyclizations. libretexts.org |
Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing a modular approach to complex molecules like enyne-amines. rsc.orgsemanticscholar.org This strategy typically involves a two-stage process: construction of the enyne carbon skeleton followed by the introduction of the amine functionality.
The enyne framework is commonly synthesized via palladium- and/or copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling between a vinyl halide and a terminal alkyne. organic-chemistry.orgnih.gov This method is highly reliable and tolerates a wide range of functional groups.
Once the enyne scaffold is in place, the amine group can be introduced through C-N cross-coupling. The Buchwald-Hartwig amination, which utilizes palladium catalysts, is a premier method for coupling amines with vinyl halides or triflates. nih.govrsc.org This reaction has been refined to work with a broad scope of primary and secondary amines under mild conditions, making it a cornerstone of modern synthetic chemistry for C-N bond formation. nih.govbeilstein-journals.org
Table 2: Key Cross-Coupling Reactions for Enyne-Amine Synthesis
| Reaction Name | Bond Formed | Catalysts | Starting Materials | Description |
|---|---|---|---|---|
| Sonogashira Coupling | C(sp)-C(sp²) | Pd(0) complexes, Cu(I) salts | Terminal Alkyne, Vinyl Halide | A robust method for constructing the conjugated enyne backbone. organic-chemistry.org |
| Buchwald-Hartwig Amination | C(sp²)-N | Pd(0)/Pd(II) complexes with phosphine (B1218219) ligands | Vinyl Halide/Triflate, Primary/Secondary Amine | A versatile and widely used method for introducing the amine moiety onto the vinyl part of the enyne. nih.govbeilstein-journals.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, offer exceptional efficiency and molecular diversity. rsc.orgnih.gov For enyne-amine synthesis, MCRs can assemble the entire molecular architecture in one pot. The A³ coupling (Aldehyde-Alkyne-Amine) is a classic example, yielding propargylamines, which are valuable precursors or structural analogues to the target compounds. researchgate.netrsc.org
Cascade reactions (or tandem reactions) involve a sequence of two or more bond-forming transformations that occur consecutively without the need to isolate intermediates. acs.org These processes, often triggered by a single catalytic event, can rapidly build molecular complexity from simple starting materials. rsc.org For instance, a metal-catalyzed cyclization of an enyne could be followed by an in-situ trapping with an amine nucleophile to generate complex polycyclic amine structures. acs.orgnih.gov Such strategies are prized for their elegance and ability to construct intricate molecular frameworks efficiently. researchgate.net
Table 3: Examples of Multicomponent and Cascade Strategies
| Reaction Type | Key Reactants | Catalyst | Product Class | Key Features |
|---|---|---|---|---|
| A³ Coupling | Aldehyde, Alkyne, Amine | Copper or Gold salts | Propargylamines | A fundamental MCR for synthesizing amines adjacent to an alkyne. researchgate.netrsc.org |
| Pd-Catalyzed 4-Component Cyclization | Alkynol, Aryl Iodide, CO, Amine | Palladium complex | Dihydrofuran/Pyrazoline scaffolds | Modular synthesis of complex heterocycles with quaternary centers. acs.org |
| Gold-Catalyzed Amine Cascade | Diyne-ene, Amine | Gold(I) complex | 1,2-Dihydropyridines | A [3+2+1] cascade process with excellent stereoselectivity. nih.gov |
| Yne-Enone Cascade | Yne-enone, Nucleophile (e.g., amine) | Pd, Au, or Rh complexes | Highly substituted heterocycles | Versatile platform for various cascade pathways including heterocyclization/cross-coupling. acs.org |
Metal-Catalyzed Syntheses of Enyne-Amine Compounds
The unique reactivity of transition metals is central to many modern synthetic methods for enyne-amine construction. These catalysts can activate otherwise inert bonds and orchestrate complex transformations with high precision and selectivity.
A variety of transition metals are employed to catalyze key steps in the synthesis of enyne-amines, each offering distinct advantages in reactivity and selectivity. rsc.org
Palladium: Palladium catalysts are exceptionally versatile, finding use in cross-coupling reactions (Sonogashira, Buchwald-Hartwig) to assemble the enyne-amine structure piece by piece. organic-chemistry.orgnih.gov They are also effective in cascade reactions, where a single palladium complex can catalyze multiple distinct steps, such as a carbonylative fluoroalkylation of 1,3-enynes to form allenyl primary amides. nih.gov Furthermore, palladium is a key component in cooperative catalytic systems that enable hydrofunctionalization of enynes. nih.govnih.gov Palladium-catalyzed cycloisomerization of enynes is another powerful tool for generating cyclic structures. acs.org
Copper: Copper catalysts are widely used and cost-effective. They are crucial co-catalysts in the Sonogashira reaction and can also drive the primary C-C coupling in the absence of palladium. nih.gov Copper catalysis is particularly prominent in the synthesis of propargylamines via A³ coupling and related multicomponent reactions. researchgate.netacs.org Recent advances have established copper's utility in the direct hydroamination of alkynes and the functionalization of enynes, offering pathways to densely functionalized products. nih.govrsc.org
Gold: Cationic gold(I) complexes are powerful π-acids that selectively activate C-C triple bonds towards nucleophilic attack. acs.org This property makes them exceptional catalysts for hydroamination and other nucleophilic additions to alkynes and enynes under mild conditions. nih.govacs.org Gold catalysis is also renowned for its ability to trigger complex cascade reactions and cycloisomerizations, transforming simple acyclic enynes into intricate carbocyclic and heterocyclic architectures. nih.govnih.govacs.orgresearchgate.net
Ruthenium: Ruthenium catalysts are best known for their role in olefin and enyne metathesis, which reorganizes C-C multiple bonds to form new 1,3-diene products. nih.govorganic-chemistry.org Beyond metathesis, ruthenium complexes can catalyze the anti-Markovnikov addition of amides to terminal alkynes to produce enamides with high stereoselectivity. organic-chemistry.org They have also been employed in the synthesis of enaminones by coupling thioamides with diazo compounds. nih.govresearchgate.net
Table 4: Overview of Transition Metal-Catalyzed Reactions for Enyne-Amine Synthesis
| Metal Catalyst | Representative Reaction(s) | Role of Metal | Typical Substrates |
|---|---|---|---|
| Palladium | Cross-Coupling, Carbonylation, Cycloisomerization | Catalyzes C-C and C-N bond formation via oxidative addition/reductive elimination cycles. nih.govnih.gov | Vinyl/Aryl Halides, Alkynes, Amines, 1,3-Enynes |
| Copper | A³ Coupling, Hydroamination, C-C Coupling | Activates terminal alkynes as copper acetylides; facilitates nucleophilic addition. nih.govresearchgate.net | Aldehydes, Alkynes, Amines, Enynes |
| Gold | Hydroamination, Enyne Cyclization, Cascade Reactions | Acts as a soft carbophilic Lewis acid to activate alkynes for nucleophilic attack. nih.govnih.gov | Alkynes, Enynes, Diyne-enes |
| Ruthenium | Enyne Metathesis, Hydroamidation | Forms metal-carbene intermediates for metathesis; facilitates amide addition to alkynes. organic-chemistry.orgnih.gov | Enynes, Alkynes, Amides |
In recent years, methodologies that move beyond a single transition metal catalyst have gained prominence, offering new reaction pathways and improved selectivity.
Organocatalysis: This field uses small, chiral organic molecules to catalyze transformations. While traditionally associated with reactions like aldol (B89426) or Michael additions, organocatalysis can be applied to the synthesis of chiral amines. beilstein-journals.org For instance, chiral phosphoric acids or amines can activate imines for asymmetric additions, providing enantiomerically enriched products. While less common for direct enyne-amine synthesis, organocatalysis is crucial for creating chiral building blocks used in their assembly. nih.gov
Cooperative Catalysis: This advanced approach utilizes two distinct catalysts that work in concert to achieve a transformation that is not possible with either catalyst alone. researchgate.net This synergy often involves a transition metal catalyst and an organocatalyst or a Lewis acid. For example, a palladium(0) complex can be used with a Lewis acid like B(C₆F₅)₃ and an amine base to achieve the trans-hydroalkynylation of internal 1,3-enynes. nih.govacs.org In such systems, the palladium complex may activate the enyne, while the Lewis acid activates the palladium complex or the nucleophile, opening up novel reaction pathways such as outer-sphere oxidative addition. nih.govnih.gov Similarly, palladium and amine co-catalysis can promote the carbocyclization of aldehydes with alkynes through the in-situ formation of enamine intermediates. acs.org
Table 5: Examples of Organocatalytic and Cooperative Systems
| Catalytic System | Catalyst 1 (Role) | Catalyst 2 (Role) | Reaction Type |
|---|---|---|---|
| Pd/Lewis Acid/Amine | Pd(0)/Senphos (Enyne Coordination) | B(C₆F₅)₃ (Activation of Pd-enyne complex) | trans-Hydroalkynylation of 1,3-enynes nih.govacs.org |
| Pd/Amine | Pd(II) (C-C bond formation) | Secondary Amine (Forms reactive enamine intermediate) | Carbocyclization of aldehydes with alkynes acs.org |
| Chiral Phosphoric Acid | CPA (Activates imine via H-bonding) | N/A | Asymmetric allylation of imines beilstein-journals.org |
Stereoselective Synthesis of Chiral Enyne-Amine Frameworks
The synthesis of chiral molecules, particularly amines, is of paramount importance in medicinal chemistry and materials science, as the stereochemistry of a compound dictates its biological activity and physical properties. researchgate.netwiley.com The enyne-amine motif, containing both alkene and alkyne functionalities, represents a versatile scaffold for further chemical transformations. nih.gov Developing synthetic routes that precisely control the three-dimensional arrangement of atoms is a significant challenge. Advanced methodologies in stereoselective synthesis provide pathways to access enantiomerically pure or enriched enyne-amines, such as 6,6-Dimethylhept-1-en-4-yn-1-amine. These methods can be broadly categorized into enantioselective catalysis, which uses a chiral catalyst to create a stereocenter, and diastereoselective approaches, which leverage an existing chiral center in the substrate to influence the formation of a new one. nih.gov
Enantioselective Catalysis in Enyne-Amine Construction
Enantioselective catalysis is a powerful strategy for the synthesis of chiral amines from achiral precursors, offering an efficient route to optically active products. researchgate.net This approach relies on a chiral catalyst to create a stereogenic center, often with high levels of enantioselectivity. Various transition metal-based catalytic systems have been developed for the construction of chiral enyne-amine frameworks.
Transition Metal Catalysis:
Several transition metals, including rhodium, iridium, copper, and palladium, have been successfully employed in the enantioselective synthesis of molecules containing the allylic amine moiety present in enyne-amines.
Rhodium and Iridium Catalysis: Cationic iridium complexes modified by chiral chelating bis(phosphine) ligands can catalyze enantioselective reductive couplings between alkyl-substituted alkynes and imines. nih.gov These reactions proceed through a stereoselective oxidative coupling to form an aza-iridacyclopentene intermediate, which then undergoes hydrogenolysis to yield the desired chiral allylic amine. nih.gov Similarly, rhodium catalysts are effective in the reductive coupling of 1,3-enynes with imines. nih.gov
Copper Catalysis: Inexpensive copper catalysts, when paired with commercial chiral ligands, can facilitate a highly enantio- and diastereoselective three-component coupling of imines, 1,3-enynes, and diborons. nih.gov This method is notable for its ability to construct complex homopropargyl amines bearing up to three contiguous stereocenters in a single step. nih.gov
Palladium Catalysis: Palladium catalysts are versatile for C-N bond formation. The Malcolmson lab at Duke University developed a method for the intermolecular 1,4-hydroamination of conjugated enynes using a palladium catalyst with a novel, specifically designed PHOX ligand to achieve high enantiomeric enrichment in the resulting chiral allenes. duke.edu Another palladium-catalyzed approach involves the sequential diamination of 1,3-enynes using (S)-Segphos as the chiral ligand, yielding products with good enantioselectivity. rsc.org
Dual Catalysis Systems:
A more recent strategy involves the synergistic use of two different catalysts to control reactivity and stereoselectivity. A notable example is the combination of a palladium(0) catalyst with a chiral phosphoric acid. This dual-catalyst system has been applied to the asymmetric dearomatization of enyne-tethered biaryls, where the chiral phosphate (B84403) anion is crucial for enantiocontrol. acs.org
| Catalyst System | Chiral Ligand/Co-catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Cationic Iridium Complexes | Chiral Chelating Bis(phosphine) Ligands | Reductive Coupling of Alkynes and Imines | Forms chiral allylic amines via an aza-iridacyclopentene intermediate. | nih.gov |
| Copper Catalyst | Commercial Chiral Ligands | Three-Component Coupling (Imines, 1,3-Enynes, Diborons) | Constructs complex chiral homopropargyl amines with multiple stereocenters. | nih.gov |
| Palladium Catalyst | Novel PHOX Ligand | Intermolecular 1,4-Hydroamination of Enynes | Produces highly enantioenriched chiral allenes. | duke.edu |
| Pd(OAc)₂ | (S)-Segphos | Sequential Diamination of 1,3-Enynes | Yields imidazolidinones with good enantioselectivities. | rsc.org |
| Pd(0) / Chiral Phosphoric Acid | Chiral Phosphate Anion | Intramolecular Hydrofunctionalization | Dual-catalyst system where the chiral acid controls enantioselectivity. | acs.org |
Diastereoselective Approaches and Stereochemical Control
Diastereoselective synthesis provides an alternative route to controlling stereochemistry, where a pre-existing chiral center within a substrate molecule directs the formation of a new stereocenter. This can be achieved through the use of chiral auxiliaries or by employing chiral substrates in subsequent reactions.
Chiral Auxiliaries:
A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to guide a stereoselective reaction. After the desired transformation, the auxiliary is removed. In the context of enyne-amine synthesis, chiral sulfinyl groups have proven effective. For instance, the diastereoselective rhodium-catalyzed reductive coupling of 1,3-enynes with ethyl (N-tert-butanesulfinyl)iminoacetate provides access to chiral nonracemic allylic amines. nih.gov The stereochemical outcome is controlled by the chiral auxiliary on the imine. nih.gov
Substrate-Controlled Diastereoselectivity:
When a substrate is already chiral, its inherent stereochemistry can influence the outcome of subsequent reactions. This principle has been demonstrated in gold-catalyzed reactions where a chiral diyne-ene substrate undergoes a diastereoselective transformation with excellent efficiency, leading to the formation of a single isomer of the product. nih.gov The stereochemical course of reactions involving enynes, such as bromoetherification, is also highly dependent on the substrate's geometry, typically proceeding via a stereoselective syn intramolecular addition. nih.gov
A tethering approach can also be utilized for stereochemical control. In the synthesis of enamines from propargylic alcohols, a trifluoromethylated tether was used not only to control regioselectivity (5-exo vs. 6-endo cyclization) but also to enable further stereoselective functionalizations like hydrogenation and fluorination. nih.gov
| Approach | Source of Stereocontrol | Example Reaction | Key Features | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | N-tert-butanesulfinyl group on imine | Rhodium-catalyzed reductive coupling of 1,3-enynes | Auxiliary directs the stereoselective C-C bond formation. | nih.gov |
| Chiral Substrate | Pre-existing stereocenter in the enyne | Gold-catalyzed amine cascade addition | Substrate's chirality leads to a highly diastereoselective transformation (>99% efficiency). | nih.gov |
| Tethering Approach | Molecular tether with stereodirecting groups | Pd-catalyzed carboamination of propargylic alcohols | Controls regioselectivity and allows for subsequent stereocontrolled functionalization. | nih.gov |
| Substrate Geometry | Syn-addition to the enyne system | Intramolecular bromoetherification | The inherent conformation of the substrate dictates the stereochemical outcome of the cyclization. | nih.gov |
Computational and Theoretical Studies on Enyne Amine Structures and Reactivity
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of enyne-amines. These calculations reveal the distribution of electrons within the molecule, which is key to understanding its stability and reactivity. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is especially important. In a molecule like 6,6-Dimethylhept-1-en-4-yn-1-amine, the HOMO is typically associated with the most electron-rich areas, such as the nitrogen atom of the amine and the π-systems of the alkene and alkyne, making these sites nucleophilic. The LUMO represents the most electron-deficient areas, indicating sites susceptible to nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Properties for an Enyne-Amine
| Property | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) |
|---|---|---|
| Energy (eV) | -6.2 | -0.5 |
| Primary Location | Amine nitrogen, C=C double bond | C≡C triple bond, C=C double bond |
| Chemical Role | Electron donor (nucleophile) | Electron acceptor (electrophile) |
Note: The values in this table are representative examples for a generic enyne-amine system and are intended for illustrative purposes.
Mechanistic Elucidation through Transition State Analysis
Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. For reactions involving enyne-amines, such as cyclizations or additions, theoretical calculations can map the entire reaction path from reactants to products. nih.govnih.gov The transition state is the highest energy point on this path and represents the critical bottleneck of the reaction.
By calculating the structure and energy of the transition state, chemists can understand the intricate bond-making and bond-breaking processes. For instance, in a metal-catalyzed cyclization of an enyne-amine, computational analysis can distinguish between different possible mechanistic pathways. nih.govresearchgate.net These pathways might include different modes of the alkene attacking the metal-activated alkyne. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) determines the theoretical rate of the reaction, allowing for direct comparison between competing mechanisms.
Table 2: Example of Calculated Relative Energies for Competing Transition States in Enyne Cyclization
| Mechanistic Pathway | Transition State Structure | Relative Energy (kcal/mol) | Favored? |
|---|---|---|---|
| Exo-Cyclization (syn-addition) | Alkene attacks alkyne from the same face | 0.0 | Yes |
| Exo-Cyclization (anti-addition) | Alkene attacks alkyne from the opposite face | +3.5 | No |
| Endo-Cyclization | Ring formation via an alternative geometry | +5.2 | No |
Note: This table provides a hypothetical comparison based on general principles of enyne cyclization. The values illustrate how computation can identify the most favorable reaction pathway.
Prediction of Regioselectivity and Stereoselectivity
One of the most powerful applications of computational chemistry is the prediction of reaction outcomes, specifically regioselectivity and stereoselectivity. rsc.orgnih.gov In reactions of this compound, several outcomes are often possible. For example, in an addition reaction, the incoming group could add to the double bond or the triple bond. Computational models predict the regioselectivity by comparing the activation energies of the transition states leading to each possible product. nih.govnih.gov The pathway with the lower energy barrier is the one that is kinetically favored.
Similarly, stereoselectivity—the preference for forming one stereoisomer over another—can be rationalized and predicted. nih.gov In asymmetric catalysis, where chiral ligands are used to induce enantioselectivity, computational studies can model the interaction between the substrate, the catalyst, and the ligand in the transition state. acs.orgacs.org By analyzing the steric and electronic interactions in competing transition state structures, researchers can understand why one enantiomer is formed preferentially and can even design more effective catalysts. acs.orgacs.org
Reaction Pathway Analysis and Energy Profiles
A complete reaction pathway analysis connects the reactants, intermediates, transition states, and products, providing a comprehensive potential energy profile. youtube.com This profile, often visualized as a reaction coordinate diagram, shows the energy of the system as it progresses through the chemical transformation. youtube.comyoutube.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Lack of Publicly Available Research Data for this compound
A thorough search of publicly accessible scientific databases and literature has revealed a significant lack of specific experimental data for the chemical compound This compound . Consequently, it is not possible to provide detailed research findings, including specific spectroscopic and chromatographic data, for this particular molecule as requested.
The advanced characterization of a novel or specific compound like this compound relies on empirical data obtained through various analytical methodologies. This data is essential for the structural elucidation, purity assessment, and analysis of its chemical properties. Without published research on this specific enyne-amine, any discussion of its analytical characteristics would be speculative and not based on factual, verifiable scientific findings.
For an article on the advanced characterization methodologies in enyne-amine research to be scientifically accurate, it would require access to experimental results from techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise arrangement of atoms within the molecule.
Infrared (IR) Spectroscopy: To identify the functional groups present.
Mass Spectrometry (MS): To establish the molecular weight and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC): To assess the purity and potentially the chirality of the compound.
Gas Chromatography (GC): To analyze its volatility and purity if it is a volatile substance.
As no such data is available in the public domain for this compound, the generation of a scientifically rigorous and accurate article adhering to the requested outline is not feasible at this time.
Role of Enyne Amine Frameworks As Key Synthetic Building Blocks and Intermediates
Precursors for Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Piperidines)
The enyne-amine structure is a powerful precursor for the synthesis of various nitrogen-containing heterocycles, which are core components of many pharmaceuticals, natural products, and functional materials. rsc.org The dual reactivity of the alkene and alkyne components, combined with the nucleophilic nature of the amine, enables a range of cyclization strategies.
Pyrroles: Enyne-amines can be utilized in cascade reactions to form substituted pyrroles. For instance, a palladium-catalyzed process can facilitate the coupling of an alkyne with a propargyl amine derivative, leading to an intermediate that cyclizes to form the pyrrole (B145914) ring. nih.gov This method is atom-economical and can be performed under mild conditions. nih.gov
Pyridines and Piperidines: The synthesis of six-membered heterocycles like pyridines and piperidines from enyne-amines can be achieved through metathesis reactions. Ruthenium-catalyzed ring-closing enyne metathesis (RCEYM) is a particularly effective strategy for constructing tetrahydropyridine (B1245486) rings, which are precursors to both pyridines (via oxidation) and piperidines (via reduction). researchgate.net These reactions often proceed with high efficiency and can be used to create complex, enantioenriched bicyclic structures. researchgate.net
The versatility of enyne-amines as precursors is highlighted in the following table, which summarizes their application in forming various heterocyclic systems.
| Heterocycle | Synthetic Method | Catalyst/Reagent | Key Features |
| Pyrroles | Cascade Reaction | Pd(OAc)₂ / TDMPP | Atom-economical, mild conditions, one-pot synthesis. nih.gov |
| Tetrahydropyridines | Ring-Closing Enyne Metathesis (RCEYM) | Ruthenium Carbene | High yield, good functional group tolerance, access to enantioenriched products. researchgate.net |
| Furo[2,3-b]pyridines | Tandem Cycloisomerization/Cyclization | Ag(I) | Divergent synthesis of fused heterocycles by tuning reaction conditions. acs.org |
Scaffolds for the Synthesis of Complex Organic Molecules
The rigid yet reactive framework of enyne-amines makes them excellent scaffolds for the assembly of complex organic molecules. nih.gov The enyne portion of the molecule can undergo a variety of transformations, including metathesis, cycloadditions, and transition-metal-catalyzed cross-coupling reactions, to build intricate carbon skeletons. nih.gov
Enyne metathesis, in particular, has emerged as a powerful tool for the synthesis of bioactive compounds. nih.gov This reaction allows for the stereocontrolled formation of conjugated dienes, which are versatile intermediates for further functionalization. nih.gov For example, complex natural products like the manzamine alkaloids, which possess significant antitumor activity, have been synthesized using enyne metathesis as a key step to construct their pentacyclic core. nih.gov
The utility of enyne-containing structures as scaffolds is further demonstrated by their inclusion in collections of building blocks for medicinal chemistry. enamine.netenamine.net These collections provide a diverse range of molecular frameworks that can be elaborated to create novel therapeutic agents. enamine.netenamine.net
Intermediates in Advanced Catalytic Cycles
Enyne-amines and related structures can also function as crucial intermediates in advanced catalytic cycles. Their ability to coordinate with transition metals and undergo subsequent transformations is central to many catalytic processes.
In rhodium-catalyzed C-H amination reactions, for example, transient intermediates are formed that are key to the catalytic cycle. nih.govnih.gov While not directly an enyne-amine, the principles of forming and reacting with metal-nitrene species are relevant. Desorption electrospray ionization mass spectrometry has been used to detect fleeting intermediates in these reactions, including rhodium-nitrenoid complexes. nih.govnih.gov These studies provide insight into the mechanistic pathways of such catalytic transformations. nih.gov
The development of new catalytic methods often relies on the design of substrates that can effectively participate in the desired catalytic cycle. The enyne-amine motif, with its combination of a π-system and a Lewis basic nitrogen atom, is well-suited for this purpose.
Conclusion and Future Research Directions
Summary of Current Achievements in Enyne-Amine Chemistry
The synthesis of enyne amines often proceeds through the functionalization of a corresponding enynol. In the case of 6,6-Dimethylhept-1-en-4-yn-1-amine, the logical precursor is 6,6-dimethylhept-1-en-4-yn-3-ol . The preparation of this key intermediate is well-documented, particularly due to its role in the synthesis of the antifungal drug Terbinafine. google.com A common synthetic route involves the reaction of t-butylacetylide with acrolein. google.com The t-butylacetylide is typically formed by treating t-butylacetylene with a strong base like a Grignard reagent (e.g., ethylmagnesium bromide) or an organolithium compound. google.com
The conversion of the resulting enynol to the target enyne-amine, while not specifically described in the literature for this compound, can be envisioned through established synthetic methodologies. One plausible approach is an allylic amination reaction. For instance, the alcohol could be converted to a good leaving group, such as a phosphate (B84403), which can then be displaced by an amine in the presence of a transition metal catalyst, a process that has been successfully applied to other enynyl phosphates. epa.govnih.gov
More broadly, the chemistry of enynes has seen significant advancements. Transition-metal catalysis, particularly with palladium and rhodium, has enabled the development of highly regio- and enantioselective methods for the synthesis of chiral enyne amines. epa.govnih.gov Furthermore, enyne metathesis has emerged as a powerful tool for the construction of carbo- and heterocyclic systems from enyne precursors. pharmaffiliates.com These achievements underscore the synthetic utility of the enyne motif as a versatile building block in organic chemistry. google.com
Table 1: Plausible Synthetic Route to this compound
| Step | Reactants | Reagents | Product | Reference (for analogous transformation) |
| 1 | t-Butylacetylene, Acrolein | 1. Ethylmagnesium bromide2. Quench | 6,6-dimethylhept-1-en-4-yn-3-ol | google.com |
| 2 | 6,6-dimethylhept-1-en-4-yn-3-ol, Amine (e.g., NH₃) | 1. Activation of OH group (e.g., phosphorylation)2. Transition metal catalyst (e.g., Rhodium complex) | This compound | epa.govnih.gov |
Identification of Remaining Challenges and Unexplored Avenues
The most significant challenge concerning this compound is the current lack of dedicated research. Its physical, chemical, and biological properties remain largely uncharacterized in the public domain. This presents a clear and immediate avenue for exploration.
General challenges in the broader field of enyne chemistry are also relevant. A primary hurdle is achieving high levels of selectivity—regio-, stereo-, and enantioselectivity—in reactions involving the enyne functionality. For instance, in the synthesis of chiral enyne amines from racemic precursors, controlling the stereochemistry at the newly formed C-N bond is a key challenge that often requires sophisticated catalyst design. epa.govnih.gov Another challenge lies in the selective functionalization of either the double or the triple bond, as their reactivities can be similar under certain conditions.
Furthermore, the synthesis of 1,3-enynes from 1,3-diynes presents its own set of selectivity issues, including the potential for both mono- and di-functionalization, as well as regioselectivity when using unsymmetrical diynes. chemicalbook.com
Perspectives on Novel Synthetic Methodologies and Reactivity Patterns
Future research into this compound could leverage modern synthetic methods. For example, direct catalytic C-H amination of a suitable hydrocarbon precursor, while challenging, would represent a highly atom-economical approach. Iron-catalyzed propargylic C-H functionalization has been used to synthesize related homopropargylic amines, which can then undergo elimination to form 1,3-enynes, suggesting a potential, albeit indirect, route. bldpharm.com
The reactivity of this compound is expected to be rich and varied due to the presence of multiple functional groups. The amine offers a site for N-alkylation, acylation, and other standard amine transformations. The enyne moiety can participate in a host of reactions, including:
Cyclization Reactions: Intramolecular reactions, potentially acid-catalyzed or metal-mediated, could lead to the formation of various heterocyclic structures.
Addition Reactions: The double and triple bonds are susceptible to electrophilic and nucleophilic additions.
Metathesis: Enyne metathesis could be employed to construct more complex diene-containing molecules. pharmaffiliates.comsamacheerkalvi.guru
Coupling Reactions: The terminal alkyne could potentially participate in Sonogashira-type coupling reactions, although the specific substitution pattern of this molecule may influence reactivity.
Potential for Development of New Functional Materials and Organic Systems
Given that the precursor, 6,6-dimethylhept-1-en-4-yn-3-ol, is an intermediate for the antifungal agent Terbinafine, it is plausible that this compound and its derivatives could also exhibit biological activity. google.com This warrants investigation and could lead to the development of new pharmaceutical compounds.
Beyond pharmaceuticals, enyne-containing molecules are valuable precursors for functional materials. The rigid, linear nature of the alkyne, combined with the reactivity of the alkene and amine, makes this compound a potential building block for polymers and conjugated organic systems. For instance, enaminones, which share some structural similarities, are of increasing interest in the synthesis of covalent organic frameworks (COFs). The development of furopyridine derivatives from enyne-amides also highlights the potential for creating novel organic electroluminescent devices. The exploration of this compound in these areas could yield new materials with interesting electronic or optical properties.
Q & A
Q. How can researchers optimize the synthesis of 6,6-Dimethylhept-1-EN-4-YN-1-amine to improve yield and purity?
Methodological Answer: Synthesis optimization requires a factorial design approach to systematically evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a pre-experimental design (e.g., one-factor-at-a-time) can identify critical parameters, followed by a full factorial design to assess interactions. Techniques like distillation or recrystallization (as highlighted in industrial-scale purification methods) should be applied for post-synthesis purification . Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ spectroscopic methods ensures real-time adjustments.
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer: A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) is critical for structural confirmation. Purity assessment should employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV/Vis detection. For unsaturated or conjugated systems, UV/Vis spectroscopy (e.g., λmax analysis) can provide additional insights into electronic transitions .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
Methodological Answer: Stability studies should follow a quasi-experimental design with control groups exposed to different stressors (e.g., acidic/basic conditions, thermal stress). Accelerated stability testing (e.g., Arrhenius equation-guided thermal degradation) can predict long-term stability. Analytical techniques like HPLC-MS or infrared (IR) spectroscopy track degradation products, while kinetic modeling quantifies degradation rates .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and electronic properties of this compound?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. Molecular dynamics (MD) simulations predict solvation effects and conformational stability. Software like Gaussian or ORCA enables virtual screening of reaction pathways, reducing the need for physical trials .
Q. How can contradictory data in spectroscopic or reactivity studies be resolved?
Methodological Answer: Data contradictions often arise from impurities or solvent effects. Researchers should:
- Replicate experiments under standardized conditions.
- Perform comparative analyses with structurally similar compounds (e.g., tetrahydropyridine derivatives) to identify anomalous behavior .
- Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables .
Q. What experimental designs are suitable for studying the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer: Use a mixed-methods approach:
Q. How can researchers design safety protocols for handling this compound, given its potential hazards?
Methodological Answer:
- Conduct a hazard assessment using Safety Data Sheets (SDS) for structurally similar amines (e.g., chlorophenyl-ethyl-amine derivatives).
- Implement engineering controls (fume hoods) and PPE (nitrile gloves, respirators).
- Design waste management protocols with neutralization steps (e.g., acid-base treatment) and third-party disposal verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
